![molecular formula C15H18N2O2S B4839883 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4839883.png)
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Overview
Description
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential benefits in various fields. DMPT is a synthetic compound that belongs to the thiazole family, and it is widely used in research as a feed attractant for aquatic animals and as a growth promoter for livestock.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is not fully understood, but it is believed to work by stimulating the release of certain hormones and neurotransmitters in the brain, including growth hormone and dopamine. This leads to an increase in appetite and feeding behavior in aquatic animals and livestock.
Biochemical and Physiological Effects
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to have a number of biochemical and physiological effects. In aquatic animals, 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to increase feed intake, improve growth performance, and enhance disease resistance. In livestock, 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to increase weight gain, improve feed conversion efficiency, and reduce the incidence of diarrhea. In medical research, 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to have potential anticancer and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has several advantages for use in lab experiments. It is a stable and non-toxic compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in research. However, 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has some limitations, including its limited solubility in water and its potential to interact with other compounds in the experimental system.
Future Directions
There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide. In aquaculture, further studies are needed to determine the optimal dosage and feeding regime for different species of fish and shrimp. In livestock farming, more research is needed to investigate the long-term effects of 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide on animal health and the environment. In medical research, further studies are needed to determine the potential anticancer and anti-inflammatory effects of 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide and to develop new therapeutic applications for the compound.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied for its potential benefits in various fields, including aquaculture, livestock farming, and medical research. In aquaculture, 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is used as a feed attractant to enhance the feeding behavior of fish and shrimp. In livestock farming, 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is used as a growth promoter to increase the weight gain and feed efficiency of animals. In medical research, 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is being investigated for its potential anticancer and anti-inflammatory properties.
properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-9-5-6-13(7-10(9)2)19-12(4)14(18)17-15-16-8-11(3)20-15/h5-8,12H,1-4H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDZPYMDXXODII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=NC=C(S2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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